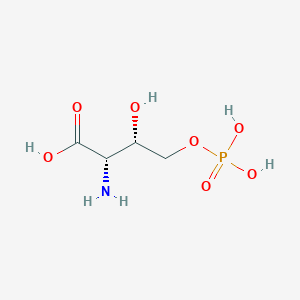

4-(Phosphonooxy)-L-threonine

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H10NO7P |

|---|---|

Molecular Weight |

215.1 g/mol |

IUPAC Name |

(2S,3S)-2-amino-3-hydroxy-4-phosphonooxybutanoic acid |

InChI |

InChI=1S/C4H10NO7P/c5-3(4(7)8)2(6)1-12-13(9,10)11/h2-3,6H,1,5H2,(H,7,8)(H2,9,10,11)/t2-,3+/m1/s1 |

InChI Key |

FKHAKIJOKDGEII-GBXIJSLDSA-N |

SMILES |

C(C(C(C(=O)O)N)O)OP(=O)(O)O |

Isomeric SMILES |

C([C@H]([C@@H](C(=O)O)N)O)OP(=O)(O)O |

Canonical SMILES |

C(C(C(C(=O)O)N)O)OP(=O)(O)O |

physical_description |

Solid |

Synonyms |

4-(phosphohydroxy)-L-threonine 4-phospho-hydroxy-threonine 4-phosphohydroxythreonine 4-phosphothreonine |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phosphonooxy L Threonine in Research Settings

Enzymatic Synthesis Approaches

Enzymatic methods provide highly specific routes to 4-(Phosphonooxy)-L-threonine, leveraging the catalytic machinery of biological systems. These approaches are central to understanding its biosynthesis and for producing it in situ or through biocatalytic processes.

The primary enzyme responsible for the biosynthesis of this compound is 3-Phosphoserine Aminotransferase, also known as Phosphohydroxythreonine aminotransferase or simply SerC. nih.govsigmaaldrich.comresearchgate.net This enzyme demonstrates notable promiscuity, participating in two distinct metabolic pathways: the biosynthesis of L-serine and the biosynthesis of pyridoxal (B1214274) 5'-phosphate (PLP), an active form of vitamin B6. nih.govnih.govpeptide.com

In the DXP-dependent pathway for vitamin B6 synthesis in microorganisms like Escherichia coli, SerC catalyzes the crucial transamination step that forms this compound. nih.govpeptide.comCurrent time information in Bangalore, IN. It transfers an amino group from an amino donor, typically L-glutamate, to the keto acid substrate (R)-3-hydroxy-2-oxo-4-phosphooxybutanoate (OHPB). nih.govacs.orgrsc.org This reaction is dependent on the cofactor pyridoxal 5'-phosphate (PLP), which is interesting as the enzyme thereby participates in its own cofactor's synthesis. nih.govnih.govnih.gov The product of this reaction, this compound, is considered a key, albeit potentially toxic, intermediate within this pathway. nih.govCurrent time information in Bangalore, IN.

The dual functionality of SerC is a subject of research, with engineering efforts aimed at modifying its substrate specificity to optimize the production of specific metabolites like vitamin B6. nih.govacs.org

Table 1: SerC-Catalyzed Biosynthesis of this compound

| Component | Role |

|---|---|

| Enzyme | 3-Phosphoserine Aminotransferase (SerC / PSAT) nih.gov |

| Substrate 1 | (R)-3-hydroxy-2-oxo-4-phosphooxybutanoate (OHPB) nih.govacs.org |

| Substrate 2 | L-glutamate (Amino group donor) acs.orgrsc.org |

| Product 1 | This compound rsc.orgresearchgate.net |

| Product 2 | 2-oxoglutarate nih.govresearchgate.net |

| Cofactor | Pyridoxal 5'-phosphate (PLP) nih.govnih.govacs.org |

| Metabolic Pathway | Vitamin B6 Biosynthesis rsc.orgnih.gov |

Following its synthesis by SerC, this compound is the substrate for the next enzyme in the vitamin B6 pathway, 4-hydroxythreonine-4-phosphate dehydrogenase (encoded by the pdxA gene). google.comrsc.org This NAD+-dependent oxidoreductase catalyzes the oxidation of this compound to produce (2S)-2-amino-3-oxo-4-phosphonooxybutyrate, along with NADH. rsc.orggoogle.comrsc.org This subsequent conversion is a critical step toward the formation of the pyridoxine (B80251) (vitamin B6) ring. rsc.org

The enzymes involved in threonine metabolism, more broadly, represent potential tools for biocatalysis. For instance, threonine synthase is a PLP-dependent enzyme that converts O-phospho-L-homoserine into L-threonine and inorganic phosphate (B84403), showcasing the complex enzymatic steps involved in manipulating phosphorylated amino acid precursors. cam.ac.uk Research into the genetic regulation and engineering of these pathways holds potential for the enhanced microbial production of this compound and its derivatives. Patents have been filed for methods to improve the in situ synthesis of O-phospho-L-threonine in cobalamin-producing microorganisms by transforming them with DNA encoding for enzymes in this biosynthetic pathway. rsc.org

Chemical Synthesis Strategies for Research Applications

Chemical synthesis provides a versatile alternative for producing this compound, particularly for creating analogues or for incorporation into peptides to study the effects of phosphorylation. The synthesis of phosphorylated amino acids is challenging due to the multi-functional nature of the molecule and the lability of the phosphate group. rsc.orgresearchgate.net Strategies typically involve the use of protecting groups for the amine, carboxylic acid, and phosphate moieties to ensure specific reactions and prevent unwanted side reactions.

The two main strategies for preparing phosphopeptides, which can be adapted for the synthesis of the free amino acid, are the "building block" approach and the "global phosphorylation" approach. researchgate.net

Building Block Approach : This is the more common method, where a pre-synthesized, protected phosphothreonine derivative is incorporated into a peptide chain during solid-phase peptide synthesis (SPPS). nih.govresearchgate.net The key is the choice of protecting groups. The N-terminus is typically protected with a base-labile Fmoc (9-fluorenylmethoxycarbonyl) group. The phosphate group itself requires protection to prevent side reactions. Common phosphate protecting groups include acid-labile benzyl (B1604629) (Bzl) or tert-butyl groups, or groups removed by other means, like allyl esters. sigmaaldrich.comrsc.orgresearchgate.net However, fully protected phosphotriesters of serine and threonine are prone to β-elimination (loss of the phosphate group) under the basic conditions used to remove the Fmoc group. sigmaaldrich.com Therefore, partially protected monobenzyl esters are often used. sigmaaldrich.com

Global Phosphorylation Approach : In this strategy, a threonine residue is first incorporated into a peptide, and the side-chain hydroxyl group is phosphorylated afterward while the peptide is still on the solid support. researchgate.net This is typically achieved using phosphoramidite (B1245037) reagents. researchgate.net

A significant challenge in these syntheses is the purification of the final phosphorylated product due to its high polarity. researchgate.net Recent advances include novel protection strategies, such as a single-step allyl-phosphoester installation followed by a palladium-mediated deprotection, which facilitates the synthesis of a library of phospho-amino acid analogues. rsc.org

Table 2: Common Protecting Groups in Phosphothreonine Synthesis

| Functional Group | Protecting Group | Deprotection Condition | Reference(s) |

|---|---|---|---|

| α-Amino Group | Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., Piperidine) | sigmaaldrich.com |

| Boc (tert-butyloxycarbonyl) | Acid (e.g., TFA) | nih.govrsc.org | |

| Phosphate Group | Benzyl (Bzl) | Acid (e.g., TFA), Catalytic Hydrogenation | sigmaaldrich.comnih.gov |

| Allyl | Palladium (Pd) catalyst | rsc.orgresearchgate.net |

Metabolic Pathways and Biological Roles of 4 Phosphonooxy L Threonine

Central Role in Pyridoxal (B1214274) 5′-Phosphate (Vitamin B6) Biosynthesis

4-(Phosphonooxy)-L-threonine, also known as 4-phosphohydroxy-L-threonine (PHT), is a crucial intermediate in the de novo biosynthesis of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, in many organisms. portlandpress.comnih.govnih.gov There are two primary pathways for de novo PLP synthesis: the DXP-dependent pathway and the DXP-independent pathway. nih.govmicrobiologyresearch.org this compound is a key player in the DXP-dependent pathway. nih.gov

In Escherichia coli, which utilizes the DXP-dependent pathway, this compound is synthesized from erythrose 4-phosphate. microbiologyresearch.orgbiocyc.org The enzyme 4-hydroxythreonine-4-phosphate dehydrogenase, encoded by the pdxA gene, catalyzes the NAD+-dependent oxidation and decarboxylation of this compound to produce 3-amino-2-oxopropyl phosphate (B84403). acs.orgqmul.ac.ukbiocyc.orgdrugbank.com This product then condenses with 1-deoxy-D-xylulose-5-phosphate (DXP), a reaction catalyzed by pyridoxine (B80251) 5'-phosphate synthase (PdxJ), to form pyridoxine 5'-phosphate (PNP), the first B6 vitamer in this pathway. nih.govnih.govebi.ac.uk Subsequently, PNP is oxidized by PNP oxidase (PdxH) to yield the active coenzyme, PLP. nih.govnih.gov

Saccharomyces cerevisiae (yeast) also possesses the metabolic machinery for vitamin B6 biosynthesis and utilizes this compound as an intermediate. ymdb.canih.gov In yeast, this compound is involved in the vitamin B6 metabolic pathway. ymdb.ca It can be synthesized from 2-oxo-3-hydroxy-4-phosphobutanoic acid and L-glutamic acid by the enzyme 3-phosphoserine aminotransferase / phosphohydroxythreonine aminotransferase. ymdb.ca Subsequently, it is converted to 2-amino-3-oxo-4-phosphonooxybutyrate by the NAD-dependent enzyme 4-hydroxy-L-threonine phosphate dehydrogenase. ymdb.ca

Table 1: Key Enzymes in PLP Biosynthesis Involving this compound

| Enzyme | Gene (in E. coli) | Function | Organism(s) |

|---|---|---|---|

| 4-hydroxythreonine-4-phosphate dehydrogenase | pdxA | Catalyzes the oxidation and decarboxylation of this compound. acs.orgqmul.ac.uk | Escherichia coli, Saccharomyces cerevisiae acs.orgymdb.ca |

| Pyridoxine 5'-phosphate synthase | pdxJ | Catalyzes the condensation of the product from the PdxA reaction with DXP to form PNP. nih.govnih.gov | Escherichia coli nih.govnih.gov |

| Pyridoxine/pyridoxamine 5'-phosphate oxidase | pdxH | Oxidizes PNP to the active PLP form. nih.govnih.gov | Escherichia coli nih.govnih.gov |

| 3-phosphoserine aminotransferase / phosphohydroxythreonine aminotransferase | Not specified | Synthesizes this compound from 2-oxo-3-hydroxy-4-phosphobutanoic acid and L-glutamic acid. ymdb.ca | Saccharomyces cerevisiae ymdb.ca |

Research has firmly established this compound as an obligatory intermediate in the de novo PLP biosynthesis pathway in organisms like E. coli. nih.gov Its role is to serve as one of the two key precursors for the formation of the pyridine (B92270) ring of vitamin B6. portlandpress.comnih.gov The pathway involves the enzymatic conversion of this phosphorylated threonine derivative, highlighting the importance of phosphorylation in this metabolic sequence. nih.govnih.gov The formation of pyridoxine 5'-phosphate directly from this compound and DXP confirms that the initial B6 vitamer synthesized is in its phosphorylated form. nih.gov

Identification as a Metabolite in Diverse Organisms

Metabolomic studies have identified this compound in a variety of organisms, underscoring its widespread presence in the biological world. ymdb.cahmdb.caebi.ac.uk

In prokaryotes, this compound has been identified as a metabolite in Escherichia coli. ebi.ac.ukebi.ac.uk Its presence is directly linked to the DXP-dependent PLP biosynthesis pathway active in this bacterium. nih.govacs.orgumaryland.edu

In the eukaryotic domain, this compound has been detected in the baker's yeast, Saccharomyces cerevisiae, where it participates in vitamin B6 metabolism. ymdb.canih.gov Furthermore, it has been identified as a metabolite in the house mouse, Mus musculus, and the Asian honey bee, Apis cerana. ebi.ac.uk The presence of this compound in such diverse eukaryotes suggests its fundamental role in their metabolic networks, likely tied to vitamin B6 synthesis or related pathways. ymdb.caebi.ac.uk

Interconnections with Amino Acid Metabolism

The biosynthesis and utilization of this compound are intricately linked with amino acid metabolism. portlandpress.comnih.gov The pathway for its formation often starts from common metabolic precursors that are also involved in amino acid synthesis. biocyc.orgresearchgate.net

The synthesis of this compound itself is derived from the amino acid L-threonine, which is first hydroxylated and then phosphorylated. nih.gov More broadly, the PLP coenzyme, which is the end product of the pathway involving this compound, is a critical cofactor for a vast number of enzymes, the majority of which are involved in amino acid metabolism. portlandpress.comnih.gov These enzymes catalyze a wide range of reactions including transamination, decarboxylation, and racemization of amino acids. nih.gov For instance, in Saccharomyces cerevisiae, the general control of amino acid biosynthesis is a major regulatory network that ensures the coordinated expression of genes required for amino acid synthesis, and PLP-dependent enzymes play a central role in these pathways.

Table 2: Summary of Metabolic Roles and Occurrences

| Metabolic Role/Occurrence | Details | Organisms |

|---|---|---|

| PLP Biosynthesis Intermediate | Serves as a key precursor in the DXP-dependent de novo synthesis of Vitamin B6. portlandpress.comnih.gov | Escherichia coli, Saccharomyces cerevisiae portlandpress.comymdb.ca |

| Prokaryotic Metabolite | Identified as part of the metabolome. ebi.ac.ukebi.ac.uk | Escherichia coli ebi.ac.ukebi.ac.uk |

| Eukaryotic Metabolite | Identified as part of the metabolome. ymdb.caebi.ac.uk | Saccharomyces cerevisiae, Mus musculus, Apis cerana ymdb.caebi.ac.uk |

| Link to Amino Acid Metabolism | Derived from L-threonine and its end-product, PLP, is a crucial cofactor in amino acid metabolism. nih.govnih.gov | General |

Relationship to L-Threonine Metabolism

This compound, also known as 4-phospho-hydroxy-threonine, is a key intermediate in the biosynthesis of vitamin B6 in certain organisms. wikipedia.orgumaryland.eduecmdb.ca Its metabolism is directly linked to L-threonine, an essential amino acid in humans, which serves as a precursor in some biosynthetic pathways. wikipedia.orgkegg.jp In bacteria and plants, L-threonine is synthesized from aspartate. wikipedia.orgkegg.jp

The primary role of this compound is within the vitamin B6 metabolism pathway. umaryland.eduecmdb.cagenome.jp It is a substrate for the enzyme 4-hydroxythreonine-4-phosphate dehydrogenase (EC 1.1.1.262). wikipedia.orgenzyme-database.org This enzyme catalyzes the oxidation of this compound using NAD+ as a cofactor to produce (2S)-2-amino-3-oxo-4-phosphonooxybutanoate, NADH, and a proton (H+). wikipedia.orgecmdb.caenzyme-database.org This reaction is a crucial step in the pathway leading to the synthesis of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. wikipedia.orggenome.jp

Another enzyme, threonine synthase (EC 4.2.3.1), can act on O-phospho-L-homoserine to produce L-threonine and inorganic phosphate. nih.gov While not directly metabolizing this compound, threonine synthase is a key enzyme in the biosynthesis of L-threonine itself, highlighting the close metabolic proximity of these compounds. nih.gov

The following table summarizes the key enzymatic reaction involving this compound in the context of L-threonine metabolism.

Linkages to Serine and Glycine (B1666218) Pathways

The metabolism of this compound is interconnected with the metabolic pathways of serine and glycine, primarily through shared enzymes and precursor molecules. ecmdb.caumaryland.edubiocyc.org These connections underscore the integrated nature of amino acid metabolism.

One significant link is the enzyme 3-phosphoserine aminotransferase / phosphohydroxythreonine aminotransferase. ymdb.ca In yeast, this enzyme can catalyze the formation of O-phospho-4-hydroxy-L-threonine and oxoglutaric acid from 2-oxo-3-hydroxy-4-phosphobutanoic acid and L-glutamic acid. ymdb.ca This demonstrates a direct enzymatic bridge between the metabolism of phosphorylated derivatives of threonine and serine.

Furthermore, the broader "Glycine, serine and threonine metabolism" pathway highlights the central roles of these amino acids. ecmdb.cakegg.jpumaryland.edu Serine is synthesized from the glycolytic intermediate 3-phospho-D-glycerate, and glycine is derived from serine. kegg.jp Threonine itself can be a source for glycine production through the action of threonine dehydrogenase and glycine C-acetyltransferase. nih.gov

The following table details the enzymatic reactions that connect the metabolism of this compound with serine and glycine pathways.

Enzymatic Interactions and Mechanistic Studies of 4 Phosphonooxy L Threonine

4-Hydroxythreonine-4-Phosphate Dehydrogenase (PdxA) Catalysis

4-Hydroxythreonine-4-phosphate dehydrogenase, encoded by the pdxA gene, is a crucial enzyme in the DXP-dependent pathway of pyridoxal (B1214274) 5'-phosphate (PLP) biosynthesis. nih.govuniprot.org It catalyzes the oxidation of 4-(phosphonooxy)-L-threonine. semanticscholar.orgwikipedia.org

Reaction Mechanism and Kinetic Characterization

The catalytic activity of PdxA involves the NAD(P)-dependent oxidation of this compound. uniprot.org This reaction converts the substrate into 2-amino-3-oxo-4-(phosphooxy)butyric acid, which then undergoes spontaneous decarboxylation to yield 3-amino-2-oxopropyl phosphate (B84403). uniprot.orggenome.jp The enzyme can utilize NAD+ as a cofactor. wikipedia.org

Kinetic studies of Escherichia coli PdxA have determined the Michaelis constant (Kм) for this compound to be 85 µM in Tris-HCl buffer and 113 µM in phosphate buffer, both at pH 7.5. uniprot.org The corresponding maximum reaction velocities (Vmax) were found to be 2.8 µmol/min/mg and 0.66 µmol/min/mg of the enzyme in their respective buffers. uniprot.org The active site of the enzyme is located at the dimer interface and requires a divalent metal cation for its activity, with ions such as Zn2+, Mg2+, or Co2+ being effective. uniprot.org

| Buffer Condition | Kм (µM) | Vmax (µmol/min/mg) | pH | Reference |

|---|---|---|---|---|

| 0.1 M Tris-HCl | 85 | 2.8 | 7.5 | uniprot.org |

| 0.1 M Phosphate Buffer | 113 | 0.66 | 7.5 | uniprot.org |

Structural Biology of PdxA-4-(Phosphonooxy)-L-threonine Interactions

As of late 2007, several crystal structures of PdxA have been solved, providing insights into its interaction with substrates. wikipedia.org The available PDB accession codes for this class of enzymes include 1PS6, 1PS7, 1PTM, 1R8K, 1YXO, and 2HI1. wikipedia.org These structures reveal that the enzyme functions as a dimer, with the active site being formed at the interface of the two subunits. uniprot.org Binding of the substrate and the divalent metal cation occurs within this active site. uniprot.org

Phosphoserine Aminotransferase (SerC) Activity and Specificity

Phosphoserine aminotransferase, encoded by the serC gene, is a multifunctional enzyme involved in both L-serine and pyridoxine (B80251) biosynthesis. nih.govuniprot.orguniprot.org It catalyzes the reversible transamination of this compound. uniprot.orgebi.ac.uk

Catalytic Reversibility and Substrate Specificity

SerC catalyzes the reversible transfer of an amino group from L-glutamate to (R)-3-hydroxy-2-oxo-4-phosphooxybutanoate to form this compound and 2-oxoglutarate. uniprot.orgebi.ac.ukuniprot.org This reaction is a key step in the vitamin B6 biosynthetic pathway. nih.gov The enzyme requires pyridoxal 5'-phosphate (PLP) as a cofactor for its catalytic activity. nih.govresearchgate.net

The enzyme exhibits broad substrate specificity. Besides its role in vitamin B6 synthesis, its primary role in many organisms is in the biosynthesis of L-serine, where it converts 3-phosphohydroxypyruvate to O-phospho-L-serine. uniprot.orguniprot.org Kinetic data for E. coli SerC shows a Kм of 110 µM and a Vmax of 3.8 nmol/sec/mg for this compound. uniprot.org In comparison, for its primary substrate in serine biosynthesis, O-phospho-L-serine, the Kм is 17 µM and the Vmax is 9.9 nmol/sec/mg. uniprot.org The enzyme shows no activity with non-phosphorylated substrates. uniprot.org

| Substrate | Kм (µM) | Vmax (nmol/sec/mg) | Reference |

|---|---|---|---|

| This compound | 110 | 3.8 | uniprot.org |

| O-phospho-L-serine | 17 | 9.9 | uniprot.org |

| 3-phosphonooxypyruvate | - | 45 | uniprot.org |

Enzyme Engineering and Mutagenesis Studies related to SerC

The promiscuity and redundancy of SerC have made it a target for protein engineering to optimize metabolic pathways. nih.govresearchgate.net Studies have focused on altering its substrate specificity to channel metabolic flux towards the production of specific biochemicals. For instance, a computation-based rational design approach was used to change the substrate specificity of E. coli SerC from L-phosphoserine to L-homoserine. nih.govresearchgate.net The resulting mutant, SerC(R42W/R77W), showed a 4.2-fold improvement in activity towards L-homoserine while its activity for the natural substrate, L-phosphoserine, was completely deactivated. nih.govnih.gov This highlights the potential for engineering SerC to control the flow of metabolites in biosynthetic pathways. nih.gov

Interactions with Phosphatases

The dephosphorylation of phosphorylated intermediates is a common regulatory mechanism in metabolic pathways. In the context of vitamin B6 biosynthesis, phosphatases can act on phosphorylated compounds. While specific studies focusing solely on the interaction of this compound with a dedicated phosphatase are not extensively detailed in the provided context, the general activity of phosphatases on related phosphorylated substrates is known. For example, O-phospho-L-threonine, a structurally similar compound, is a known substrate for various phosphatases. ebi.ac.uksmolecule.com Some protein-tyrosine phosphatases have been shown to dephosphorylate alkyl phosphates like O-phospho-L-serine and O-phospho-L-threonine, although with much lower efficiency compared to their preferred aryl phosphate substrates. ebi.ac.uk This suggests that this compound could potentially be a substrate for certain phosphatases, which would represent a competing pathway to its utilization by PdxA.

Substrate Specificity and Kinetic Analysis in Phosphatase Research

This compound (pThr) is a critical tool for studying the activity, specificity, and kinetics of protein phosphatases, enzymes that catalyze the removal of phosphate groups from proteins. wikipedia.org The dephosphorylation of pThr residues is a key event in cellular signaling, and understanding how different phosphatases recognize and process this specific phosphoamino acid is fundamental to cell biology. nih.gov

Phosphatases are broadly classified, with the phosphoprotein phosphatase (PPP) and metal-dependent protein phosphatase (PPM) families being responsible for the majority of serine/threonine dephosphorylation. mdpi.com Kinetic analyses of these enzymes often utilize phosphopeptides or small molecule substrates like pThr to determine key parameters such as the Michaelis constant (Kₘ) and the catalytic rate (k_cat). For instance, detailed studies on protein phosphatase 2Cα (PP2Cα), a member of the PPM family, have elucidated its ordered sequential mechanism and metal dependency, revealing that phosphate release is the rate-limiting step under certain conditions. nih.gov While a specific Kₘ value for free this compound with PP2Cα is not detailed, studies with phosphopeptides show the enzyme has a strong preference for substrates with multiple, closely spaced phosphorylation sites. nih.gov

Research into other phosphatases, such as protein phosphatase 4 (PP4), has identified specific threonine sites on target proteins, like Thr435 on the NF-κB p65 subunit, that are dephosphorylated to regulate protein activity. nih.gov The specificity of these enzymes is not just for threonine over serine or tyrosine but is also heavily influenced by the surrounding amino acid sequence.

Table 1: Overview of Serine/Threonine Phosphatases and Substrate Recognition

| Phosphatase Family | Representative Enzyme | Key Characteristics | Substrate Recognition Insights |

|---|---|---|---|

| PPM | PP2Cα | Metal-dependent (Mg²⁺/Mn²⁺); monomeric. mdpi.comnih.gov | Employs an ordered sequential mechanism. nih.gov Shows a preference for diphosphorylated peptides. nih.gov |

| PPP | PP1 | Forms holoenzymes with various regulatory subunits, granting high specificity. mdpi.com | Selectively dephosphorylates specific targets like TAZ and LATS1. mdpi.com |

| PPP | PP2A | A major and abundant phosphatase; acts as a tumor suppressor. mdpi.com | Targets key signaling proteins like YAP. mdpi.com |

| PPP | PP4 | Involved in DNA damage response, apoptosis, and immune response. nih.gov | Dephosphorylates specific sites such as Thr435 on NF-κB p65. |

Implications for Protein Dephosphorylation Studies

The study of this compound dephosphorylation has profound implications for understanding cellular regulation. Phosphorylation is a switch-like mechanism that controls protein function, and its reversal by phosphatases is equally important. wikipedia.org The phosphorylation of a threonine residue induces a significant conformational change, creating a highly ordered, cyclic structure stabilized by noncovalent bonds. nih.gov This structural rigidity suggests that threonine phosphorylation can act as a more decisive, "step function-like" switch compared to the more subtle, "rheostat-like" changes induced by serine phosphorylation. nih.gov

Consequently, the removal of this phosphate group by a phosphatase is a structurally significant event that can revert the protein to its previous state. Understanding the specificity of different phosphatases for pThr-containing sequences allows researchers to map signaling pathways and comprehend how cellular processes are regulated. nih.gov For example, the targeted dephosphorylation of specific sites by enzymes like PP1 and PP2A is crucial for the proper exit from mitosis. mdpi.com The use of phosphopeptides and mimics of this compound in research is essential for dissecting these complex regulatory networks and identifying the roles of specific phosphatases in health and disease. rsc.org

Threonine Synthase-Mediated Reactions

While phosphatases act upon this compound, the synthesis of its precursor amino acid, L-threonine, is catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme threonine synthase. This enzyme does not use phosphothreonine as a substrate; instead, it catalyzes the final step in the biosynthesis of L-threonine from O-phospho-L-homoserine (OPHS). nih.govdiva-portal.org The mechanism is a complex process involving elimination and subsequent stereospecific addition of water.

Gamma-Elimination and Phosphate Ion Catalysis

The reaction catalyzed by threonine synthase begins with the binding of OPHS to the PLP cofactor in the enzyme's active site, forming an external aldimine. researchgate.net This is followed by the abstraction of a proton from the Cα carbon and then the Cβ carbon of the substrate. ebi.ac.uk This sequence of events facilitates the crucial step of γ-elimination, where the phosphate group is expelled from the γ-carbon of the OPHS molecule. nih.govresearchgate.net

A key finding from mechanistic studies is the role of the eliminated phosphate ion itself. The phosphate ion, a product of the reaction, remains in the active site and acts as a general base catalyst. nih.govnih.gov It facilitates the addition of a water molecule to the Cβ of the newly formed α-aminocrotonate intermediate. nih.gov This is a remarkable example of "product-assisted catalysis." In the absence of this phosphate ion (or when replaced by an ion like sulfate), the reaction predominantly yields the side-product α-ketobutyrate, highlighting the phosphate's critical role in ensuring reaction specificity. nih.gov

Regiospecificity and Stereochemical Control in Threonine Synthesis

The threonine synthase reaction is a model of enzymatic precision, exhibiting high regiospecificity and stereochemical control. After the γ-elimination of phosphate, the enzyme must correctly protonate the resulting intermediate and then add water across the Cα-Cβ double bond to form L-threonine, which has two chiral centers ((2S, 3R)).

The stereochemistry of the reaction has been meticulously studied. The enzyme stereospecifically abstracts the pro-S hydrogen from the Cβ of OPHS. ebi.ac.uk The subsequent addition of a hydroxyl group from water to the Cβ position is also exquisitely controlled. researchgate.net X-ray crystal structures of threonine synthase complexed with substrate analogs reveal a closed active site conformation that orients the intermediates precisely. rcsb.orgresearchgate.net This precise positioning ensures that the nucleophilic attack by water occurs from a specific face of the α-aminocrotonate intermediate, leading to the exclusive formation of the L-threonine ((2S, 3R)) stereoisomer. researchgate.netrcsb.org This control is essential, as other stereoisomers, such as L-allothreonine, are not biologically active in the same way.

Table 2: Key Mechanistic Steps of Threonine Synthase

| Step | Process | Key Features | Outcome |

|---|---|---|---|

| 1 | Transaldimination | The substrate, O-phospho-L-homoserine, displaces a lysine (B10760008) residue to form a Schiff base with the PLP cofactor. researchgate.net | Formation of the external aldimine. |

| 2 | Proton Abstraction | Protons are removed from Cα and then Cβ of the substrate. ebi.ac.uk | Sets up the elimination reaction. |

| 3 | γ-Elimination | The phosphate group is eliminated from the γ-carbon. nih.gov | Release of a phosphate ion and formation of a vinylglycine ketimine intermediate. researchgate.net |

| 4 | Product-Assisted Catalysis | The released phosphate ion acts as a base to activate a water molecule. nih.gov | Ensures specificity for threonine synthesis over side reactions. nih.gov |

| 5 | Stereospecific Hydration | The activated water attacks the Cβ of the α-aminocrotonate intermediate. researchgate.net | Regio- and stereospecific formation of the (2S, 3R) L-threonine product. |

| 6 | Product Release | The L-threonine product is released, and the enzyme's internal aldimine is regenerated. researchgate.net | The enzyme is ready for another catalytic cycle. |

Advanced Analytical Methods in 4 Phosphonooxy L Threonine Research

Spectroscopic Characterization in Mechanistic Elucidation

Spectroscopic methods are indispensable for identifying reaction products and understanding the structural and conformational dynamics of 4-(phosphonooxy)-L-threonine.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful, soft ionization technique that allows for the analysis of thermally fragile molecules like this compound directly from solution. nthu.edu.twnih.govresearchgate.net It is particularly valuable in enzymology for the direct identification of reaction products. rhea-db.org

In the biosynthesis of vitamin B6 in Escherichia coli, the enzyme 4-hydroxy-L-threonine-4-phosphate dehydrogenase (PdxA) catalyzes the NAD+-dependent oxidation of its substrate. rhea-db.orgnih.gov Researchers have used negative ion ESI-MS and tandem mass spectrometry (MS-MS) to definitively identify the product of this reaction. rhea-db.org This approach confirmed that PdxA converts this compound into 3-amino-2-oxopropyl phosphate (B84403) (3-amino-1-hydroxyacetone-1-phosphate), resolving previous ambiguity about the product's identity. rhea-db.orgnih.gov The ability of ESI-MS to analyze molecules directly from solution under non-denaturing conditions makes it ideal for studying noncovalent protein-ligand complexes and confirming enzymatic products without derivatization. nthu.edu.twspringernature.com

Table 1: ESI-MS in the Study of the PdxA-Catalyzed Reaction

| Analyte | Technique Used | Key Finding | Citation |

|---|---|---|---|

| PdxA reaction mixture | Negative Ion ESI-MS, MS-MS | Confirmed the product as 3-amino-2-oxopropyl phosphate. | rhea-db.org |

| This compound | ESI-MS | Characterized as a substrate for PdxA. | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the detailed structural and conformational analysis of molecules like this compound in solution. Techniques involving ¹H, ¹³C, and ³¹P NMR provide critical data on the molecule's atomic connectivity and spatial arrangement. researchgate.netacs.org

³¹P NMR is particularly useful for studying phosphorylated amino acids. The chemical shift of the phosphorus atom is sensitive to its local chemical environment and pH. nih.govresearchgate.net For a model peptide containing phosphothreonine, the pKa of the phosphoryl group was determined to be 6.1, with ³¹P chemical shifts of -0.1 ppm at pH 4.0 and 4.8 ppm at pH 8.0. nih.gov Phosphorylation also induces significant shifts in the ¹H and ¹³C resonances of the threonine residue. researchgate.netnih.gov For instance, upon phosphorylation in a model peptide, the threonine amide proton resonance shifts by 0.25 ppm, the Hα resonance by -0.43 ppm, and the Hβ resonance by 0.03 ppm. nih.gov Solid-state NMR spectroscopy has also been employed to measure chemical shift anisotropies and other parameters for O-phospho-L-threonine, providing further structural insights. researchgate.netnih.gov

Table 2: Representative NMR Chemical Shift Data for Phosphothreonine

| Nucleus | State | Chemical Shift (ppm) | Conditions | Citation |

|---|---|---|---|---|

| ³¹P | Low pH | -0.1 | pH 4.0 | nih.gov |

| ³¹P | High pH | 4.8 | pH 8.0 | nih.gov |

| ¹H (Amide) | Shift upon phosphorylation | 0.25 | - | nih.gov |

| ¹H (Hα) | Shift upon phosphorylation | -0.43 | - | nih.gov |

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for separating this compound from complex biological matrices and for quantifying its concentration, which is vital for kinetic studies.

High-Performance Liquid Chromatography (HPLC) is a precise and reproducible method for assaying enzyme activity by separating substrates from products over time. nih.govnih.gov This technique is highly effective for studying the kinetics of enzymatic reactions, including those involving multiple substrates and products. taylorfrancis.comnih.gov HPLC assays can be designed to monitor the depletion of a substrate or the formation of a product, with quantification achieved by integrating peak areas, often relative to an internal standard. nih.gov

In the context of enzymes that utilize phosphorylated amino acids, HPLC provides a robust platform for determining kinetic parameters like Kₘ and Vₘₐₓ. nih.gov For example, kinetic analyses of enzymes in the vitamin B6 pathway, such as PdxA, can be performed using HPLC to quantify the conversion of this compound. pnas.org The versatility of HPLC allows for the use of various column types, such as reversed-phase C18 or mixed-mode columns, and detection methods tailored to the specific analytes. nih.govsielc.com

Table 3: General Parameters for HPLC-Based Enzyme Kinetic Assays

| Parameter | Description | Relevance | Citation |

|---|---|---|---|

| Column | Stationary phase (e.g., C18, Mixed-Mode) | Separates substrate and product based on polarity. | nih.govsielc.com |

| Mobile Phase | Isocratic or gradient mixture of solvents (e.g., Acetonitrile, buffered water) | Elutes components from the column for detection. | sielc.com |

| Detection | UV/Vis, Fluorescence, Mass Spectrometry | Quantifies the separated components. | nih.govnih.gov |

| Quantification | Peak area integration against standards or internal standard | Determines the concentration of substrate/product to calculate reaction velocity. | nih.gov |

To enhance detection sensitivity and enable chiral analysis of amino acids, derivatization methods are frequently employed prior to chromatographic separation. Marfey's method, which uses reagents like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) or its analogue 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (FDLA), is a prominent example. mdpi.comnih.gov

FDLA reacts with the primary amine of amino acids, including this compound, to form diastereomers. researchgate.net These diastereomers can be readily separated on standard reversed-phase HPLC columns, allowing for the determination of the amino acid's absolute configuration. mdpi.comresearchgate.net The FDLA derivative is more hydrophobic and often provides higher sensitivity compared to the FDAA version. nih.gov This technique is crucial for stereochemical analysis in studies of natural peptides and complex biological samples where determining the specific enantiomer is essential. researchgate.netnih.gov While derivatization of phosphopeptides can be challenging, methods have been developed to improve their analysis by mass spectrometry and chromatography. nih.gov

X-ray Crystallography for Enzyme-Ligand Complex Studies (e.g., PdxA, Threonine Aldolase)

X-ray crystallography provides high-resolution, three-dimensional structures of enzymes and their complexes with ligands like this compound. This information is fundamental to understanding the molecular basis of substrate recognition, specificity, and catalysis.

Crystal structures have been determined for several enzymes that interact with threonine derivatives. The structure of E. coli PdxA has been solved in complex with its substrate, revealing how the molecule is anchored in the active site. nih.gov The phosphate group of the substrate forms crucial interactions, and the amino and hydroxyl groups are coordinated by a Zn²⁺ ion, which is itself held in place by conserved histidine residues from two different monomers of the enzyme dimer. nih.gov

Similarly, crystal structures of L-threonine aldolases (LTAs) and D-threonine aldolases (DTAs) reveal the architecture of their active sites. rcsb.orgplos.orgnih.gov LTAs and DTAs are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the cleavage of threonine. plos.orgnih.gov In L-threonine aldolase (B8822740) from Thermatoga maritima, the PLP cofactor is bound to a lysine (B10760008) residue, and key histidine residues are positioned to interact with the substrate's hydroxyl group, influencing stereoselectivity. rcsb.orgnih.gov In contrast, D-threonine aldolase from Alcaligenes xylosoxidans utilizes a metal ion to coordinate the substrate's β-hydroxy group, which is critical for its catalytic mechanism. plos.orgnih.gov These structural studies of enzyme-ligand complexes provide a precise map of the interactions that govern enzymatic reactions involving this compound and related compounds. acs.org

Table 4: Key Interacting Residues in Enzyme-Ligand Complexes

| Enzyme | Ligand/Substrate | Key Interacting Residues/Features | PDB Entry (Example) | Citation |

|---|---|---|---|---|

| PdxA (E. coli) | This compound | Conserved histidines coordinating a Zn²⁺ ion, which binds the substrate. | 1PS6 | nih.gov |

| L-Threonine Aldolase (T. maritima) | L-allo-threonine | Lys199 (PLP linkage), His83, His125 (substrate interaction). | 1M6S | rcsb.org |

| D-Threonine Aldolase (A. xylosoxidans) | D-Threonine (modeled) | His193, Metal ion binding site. | 4Y6D | plos.orgnih.gov |

| CobD (S. enterica) | L-Threonine-O-3-phosphate | PLP cofactor, phosphate binding site. | 1KUS | acs.org |

Research Applications and Future Directions for 4 Phosphonooxy L Threonine Studies

Microbial Engineering for Enhanced Biosynthesis

The industrial production of vitamin B6, a vital nutrient for human and animal health, has traditionally relied on chemical synthesis. nih.gov However, there is a growing interest in developing microbial fermentation processes as a more sustainable alternative. researchgate.net Central to these efforts is the manipulation of pathways involving 4-(Phosphonooxy)-L-threonine to improve the yield of pyridoxine (B80251) (a form of vitamin B6). nih.govresearchgate.net

Modulating Vitamin B6 Production Pathways

In many microorganisms, including Escherichia coli, the biosynthesis of pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, proceeds through the DXP-dependent pathway. nih.govnih.gov This pathway involves the condensation of this compound and 1-deoxy-D-xylulose-5-phosphate (DXP), a reaction catalyzed by the enzymes PdxA and PdxJ, to form pyridoxine 5'-phosphate (PNP). nih.govcore.ac.uk

The enzyme 4-hydroxythreonine-4-phosphate dehydrogenase (PdxA) catalyzes the oxidation of this compound. wikipedia.orguniprot.org Subsequently, pyridoxine 5'-phosphate synthase (PdxJ) utilizes the product of the PdxA reaction and DXP to synthesize PNP. nih.govcore.ac.uk Understanding and engineering these enzymatic steps are critical for enhancing vitamin B6 production.

Strategies for Overproduction in Host Organisms

Researchers have employed various metabolic engineering strategies to increase the production of vitamin B6 in host organisms like E. coli and Bacillus subtilis. A key approach involves the overexpression of the pdxA and pdxJ genes to enhance the conversion of precursors into PNP. nih.govresearchgate.net

One significant challenge is the potential toxicity of the intermediate this compound when it accumulates. researchgate.net To circumvent this and boost production, scientists have focused on optimizing the balance of enzyme expression and precursor supply. For instance, decoupling pyridoxine production from cell growth by introducing a heterologous PLP synthesis pathway has been explored. researchgate.net Rational protein engineering of key enzymes like PdxA and PdxJ, along with enzymes involved in precursor synthesis, has led to substantial increases in pyridoxine titers. researchgate.net In one study, an iterative multimodule optimization strategy in E. coli resulted in a final production of 1.4 g/L of pyridoxine. researchgate.net Another engineered E. coli strain achieved a remarkable yield of 1.95 g/L. researchgate.net

Furthermore, adaptive laboratory evolution has been used to improve the tolerance of production strains to related antimetabolites like 4-hydroxy-L-threonine, which can then be converted to pyridoxine. nih.gov Such strategies, combined with increasing the copy number of biosynthetic genes via plasmids, have proven effective in enhancing the metabolic flux towards vitamin B6. nih.gov

Investigating Fundamental Biochemical Principles

The study of this compound and its associated enzymes offers a window into fundamental biochemical processes, including enzyme catalysis, evolution, and the regulation of metabolic pathways.

Exploring Enzyme Catalysis and Evolution

The enzymes that metabolize this compound, such as PdxA and SerC (phosphoserine aminotransferase), are subjects of intense study to understand their catalytic mechanisms. wikipedia.orguniprot.org PdxA, a 4-hydroxythreonine-4-phosphate dehydrogenase, catalyzes the NAD+-dependent oxidation of its substrate. wikipedia.orggenome.jp Structural and kinetic studies of PdxA from E. coli have provided insights into its active site and reaction mechanism. uniprot.orgqmul.ac.uk

The evolution of these enzymes is also a key area of research. For example, some organisms utilize a DXP-independent pathway for vitamin B6 synthesis, highlighting the evolutionary divergence of this essential metabolic process. nih.gov Studying the promiscuous activities of enzymes within these pathways can reveal how new catalytic functions evolve. noaa.gov Directed evolution techniques, such as iterative saturation mutagenesis, are powerful tools for modifying enzyme properties like stereoselectivity and activity, which can be applied to enzymes in the vitamin B6 pathway. mpg.de

Understanding Metabolic Flux Control in Phosphorylated Pathways

This compound is a critical node in a phosphorylated metabolic pathway. researchgate.net The flow of metabolites through such pathways is tightly regulated to meet the cell's needs while avoiding the buildup of potentially toxic intermediates. researchgate.netnih.gov Analyzing the metabolic flux through the vitamin B6 synthesis pathway helps to identify rate-limiting steps and key regulatory points. nih.gov

For example, studies in E. coli have investigated how environmental factors, like phosphate (B84403) concentration, can influence the metabolic flow between glycolysis, the pentose (B10789219) phosphate pathway, and the threonine biosynthesis pathway. nih.gov This knowledge is crucial for rationally designing strains with improved production capabilities. By understanding how the cell allocates resources and controls flux through interconnected pathways, researchers can develop more effective strategies for metabolic engineering. nih.govnih.gov

Development of Enzyme Inhibitors and Probes based on this compound

The unique structure of this compound and its central role in an essential metabolic pathway make it and its analogue’s attractive starting points for the design of enzyme inhibitors and biochemical probes. researchgate.net

Enzyme inhibitors are valuable tools for studying enzyme function and can have therapeutic applications. nih.govitmedicalteam.pl By targeting enzymes like PdxA, it may be possible to disrupt vitamin B6 synthesis in pathogenic organisms that rely on this pathway. The development of such inhibitors often relies on understanding the enzyme's catalytic mechanism and the structure of its active site. itmedicalteam.pl

Activity-based probes (ABPs) are another important class of chemical tools used to study enzyme function in complex biological systems. plos.orguni-lj.si An ABP based on the structure of this compound could be designed to covalently label PdxA or other enzymes that bind this intermediate. Such probes would be invaluable for identifying and characterizing these enzymes in different organisms, assessing their activity levels under various conditions, and for high-throughput screening of inhibitor libraries. plos.org

The development of these chemical tools is supported by structural biology techniques like X-ray crystallography, which can reveal the detailed interactions between a ligand and its target enzyme, guiding the rational design of more potent and selective compounds. itmedicalteam.pluni-lj.si

Rational Design and Synthesis of Analogs

The study of signaling pathways mediated by protein phosphorylation relies heavily on the use of specific molecular tools. This compound (phosphothreonine, pThr), as a product of threonine kinases, is central to these processes. However, the inherent instability of the phosphate ester bond to enzymatic cleavage by phosphatases limits its direct application in cellular studies. This has driven the rational design and synthesis of phosphothreonine analogs, or mimetics, that resist hydrolysis while retaining the key structural and electronic features of the parent molecule.

A primary strategy in the rational design of pThr analogs is the substitution of the oxygen atom linking the phosphorus to the threonine side chain (the P-O bond) with a non-hydrolyzable moiety. The difluoromethylphosphonate group (-CF₂-P) has emerged as a particularly effective isostere of the phosphate group. This substitution creates a carbon-phosphorus (C-P) bond that is resistant to phosphatase activity, thereby increasing the biological lifetime of the analog. The stereoselective synthesis of these CF₂-substituted nonhydrolyzable pThr derivatives has been achieved through multi-step processes. Key steps include the construction of the difluoromethylphosphonate unit and the careful establishment of the two stereocenters (at the α- and β-carbons) to match the natural L-threonine configuration. Similarly, α-monofluorinated phosphonate (B1237965) mimetics have also been synthesized, offering another class of stabilized analogs for research.

Another approach involves modifying the analog to improve its cellular uptake. The high negative charge of the phosphonate group hinders its ability to cross cell membranes. To overcome this, prodrug strategies have been developed. These involve masking the charged phosphonate group with lipophilic, cleavable moieties that are removed by intracellular enzymes, releasing the active, charged mimetic inside the cell. While extensively developed for phosphoserine mimetics, this principle is directly applicable to creating cell-permeable phosphothreonine analogs.

The synthesis of these analogs is often complex, requiring advanced organic chemistry techniques. For example, one method for preparing a CH₂-substituted phosphothreonine mimetic involves a palladium-catalyzed C(sp³)–H bond activation of a valine derivative to create homothreonine, followed by the formation of the phosphorus-carbon bond. The resulting mimetics can then be incorporated into peptides using solid-phase peptide synthesis, enabling the creation of phosphatase-resistant phosphopeptides for detailed biochemical and cellular studies. These synthetic phosphopeptides are invaluable for investigating protein-protein interactions and the functional consequences of specific phosphorylation events.

Table 1: Examples of this compound Analogs and Mimetics

| Analog/Mimetic Class | Key Structural Feature | Rationale for Design | Reference |

|---|---|---|---|

| Difluoromethylphosphonate pThr | P-O bond replaced with P-CF₂ bond | Resistance to phosphatase-mediated hydrolysis | |

| Methylenephosphonate pThr | P-O bond replaced with P-CH₂ bond | Resistance to phosphatase-mediated hydrolysis | |

| α-Monofluorinated Phosphonate pThr | Fluorine atom at the α-carbon | Stabilized analog for peptide synthesis | |

| Phosphothreonine Prodrugs | Masked phosphonate group (e.g., with esters) | Improved cell membrane permeability |

Application in Biochemical Assay Development

This compound and its synthetic analogs are fundamental reagents in the development of a wide range of biochemical assays designed to study protein kinases and phosphorylation-dependent signaling. Protein kinases, which catalyze the transfer of a phosphate group from ATP to serine, threonine, or tyrosine residues, are critical drug targets, and assays to measure their activity are essential for research and drug discovery.

One of the most direct applications is in kinase activity assays. Phosphothreonine itself, or more commonly, peptides containing

Q & A

Q. How is 4-(Phosphonooxy)-L-threonine structurally characterized in research settings?

Structural characterization typically employs nuclear magnetic resonance (NMR) and X-ray crystallography to resolve stereochemical configurations and confirm phosphorylation sites. For example, the SMILES notation O[C@@H](CO[P+]([O-])([O-])[O-])[C@@H](N)C(O)=O and InChIKey FKHAKIJOKDGEII-GBXIJSLDSA-L ( ) are derived from computational and experimental data. Researchers also use mass spectrometry (MS) to verify molecular mass and fragmentation patterns, ensuring alignment with theoretical values (e.g., exact mass: 215.0195) .

Q. What enzymatic reactions involve this compound, and how are they detected?

The compound is a substrate for 4-hydroxythreonine-4-phosphate dehydrogenase (EC 1.1.1.262) , which catalyzes its oxidation with NAD+ to form (2S)-2-amino-3-oxo-4-phosphonooxybutanoate and NADH. Detection methods include:

- UV-Vis spectroscopy to monitor NADH production at 340 nm.

- HPLC or LC-MS to separate and quantify reaction products .

- Coupled assays with downstream enzymes (e.g., pyridoxal 5′-phosphate biosynthesis enzymes) to validate pathway integration .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic parameters of 4-hydroxythreonine-4-phosphate dehydrogenase?

Discrepancies in reaction mechanisms (e.g., CO2 release mentioned in vs. absence in ) require:

Q. What strategies optimize this compound production in bacterial systems?

Metabolic engineering approaches include:

- Overexpression of PdxA : The gene encoding 4-hydroxythreonine-4-phosphate dehydrogenase in E. coli to enhance flux through the pyridoxal 5′-phosphate pathway.

- Feedback inhibition alleviation : Modifying regulatory domains of upstream enzymes (e.g., phosphoserine transaminase) to prevent pathway inhibition.

- Fermentation optimization : Adjusting dissolved oxygen levels (as shown in L-threonine fermentation studies) to balance oxidative phosphorylation and substrate availability .

Q. How is metabolic flux analysis applied to study this compound pathways?

- or isotopic tracing : Incubating cells with labeled glucose or erythrose-4-phosphate to track incorporation into downstream metabolites.

- GC-MS or NMR-based fluxomics : Quantifying label distribution in intermediates like 3-amino-2-oxopropyl phosphate.

- Computational modeling : Integrating enzyme kinetics (e.g., and for EC 1.1.1.262) with genome-scale metabolic models to predict pathway bottlenecks .

Methodological Considerations

- Contradiction Analysis : When conflicting data arise (e.g., reaction stoichiometry discrepancies), cross-validate results using orthogonal techniques (e.g., calorimetry for enthalpy changes) .

- Safety Protocols : Follow guidelines for handling phosphorylated compounds, including PPE (gloves, lab coats) and waste disposal, as outlined in chemical safety frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.